

Best practices for handling and storage of AK112

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Compound of Interest

Compound Name: NCI172112

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Technical Support Center: AK112 (Ivonescimab)

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storage, and experimentation with AK112 (Ivonescimab), a first-in-class bispecific antibody targeting PD-1 and VEGF.

Frequently Asked Questions (FAQs)

Q1: What is AK112 and what is its mechanism of action?

A1: AK112, also known as Ivonescimab, is a humanized IgG1 bispecific antibody.^{[1][2]} It is designed to simultaneously target two critical pathways in cancer progression: Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).^{[1][2][3]} By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), AK112 helps to restore the anti-tumor activity of T-cells. Concurrently, by sequestering VEGF, it inhibits tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Q2: What are the primary applications of AK112 in a research setting?

A2: In a research setting, AK112 is primarily used for in vitro and in vivo studies to investigate the combined effects of PD-1 blockade and VEGF inhibition on tumor cells and the tumor microenvironment. Common applications include cell-based assays to measure immune cell activation, angiogenesis assays, and preclinical animal studies to evaluate anti-tumor efficacy.

Q3: In what form is AK112 supplied and how should it be stored upon arrival?

A3: AK112 is typically supplied as a lyophilized (freeze-dried) powder. For optimal stability, the lyophilized product should be stored at -20°C or -80°C.

Q4: How should I reconstitute lyophilized AK112?

A4: While a specific datasheet for research-grade AK112 is not publicly available, general best practices for reconstituting lyophilized antibodies should be followed. It is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the antibody with sterile, high-purity water or a buffer such as sterile phosphate-buffered saline (PBS). The final concentration will depend on the amount of antibody in the vial and your experimental needs. For consistent results, it is advisable to aim for a stock concentration of at least 1 mg/mL.

Q5: What is the recommended storage condition for reconstituted AK112?

A5: After reconstitution, it is crucial to aliquot the antibody solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage, at -80°C. For short-term storage (a few days to a week), the reconstituted antibody can be kept at 4°C.

Experimental Protocols & Troubleshooting Guides

Handling and Storage Best Practices

Proper handling and storage are critical for maintaining the activity of AK112.

Parameter	Recommendation	Rationale
Form	Lyophilized powder	Enhances stability for shipping and long-term storage.
Storage (Lyophilized)	-20°C or -80°C	Preserves the integrity of the antibody before reconstitution.
Reconstitution	Sterile, high-purity water or sterile PBS	Ensures the antibody is free from contaminants and in a suitable buffer for biological activity.
Reconstitution Handling	Gently mix by inversion or pipetting. Avoid vigorous vortexing.	Prevents denaturation and aggregation of the antibody.
Storage (Reconstituted)	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	Minimizes damage to the antibody structure and preserves its activity.
Short-term Storage	4°C for up to one week	Convenient for immediate or frequent use, but not recommended for long periods.

Troubleshooting Guide

Issue 1: Low or no activity in a cell-based assay.

Potential Cause	Troubleshooting Step
Improper storage or handling	Review storage and handling procedures. Ensure the antibody was not subjected to multiple freeze-thaw cycles. Use a fresh aliquot.
Incorrect antibody concentration	Perform a dose-response experiment to determine the optimal concentration for your specific assay.
Cell line suitability	Confirm that your target cells express PD-L1 and that your assay is sensitive to changes in VEGF signaling or T-cell activation.
Assay setup	Verify all other reagents and assay conditions (e.g., incubation times, temperatures) are optimal.

Issue 2: High background signal in an ELISA or other binding assay.

Potential Cause	Troubleshooting Step
Insufficient blocking	Increase the concentration or incubation time of the blocking buffer.
Non-specific binding	Add a mild detergent (e.g., Tween-20) to the wash buffers.
Antibody concentration too high	Titrate the antibody to a lower concentration.

Issue 3: Inconsistent results between experiments.

Potential Cause	Troubleshooting Step
Variability in cell passage number	Use cells within a consistent and low passage number range for all experiments.
Inconsistent reagent preparation	Prepare fresh reagents for each experiment and ensure accurate dilutions.
Pipetting errors	Calibrate pipettes regularly and use proper pipetting techniques.

Key Experimental Methodologies

Protocol 1: In Vitro PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)

This assay measures the ability of AK112 to block the interaction between PD-1 and PD-L1, leading to the activation of a reporter gene.

Methodology:

- Cell Culture: Co-culture two engineered cell lines:
 - One cell line expressing PD-L1 on its surface.
 - A second cell line (e.g., Jurkat cells) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).
- Treatment: Add serial dilutions of AK112 to the co-culture. Include appropriate controls (isotype control antibody, no antibody).
- Incubation: Incubate the cells for a period sufficient to allow for PD-1/PD-L1 interaction and subsequent reporter gene expression (typically 6-24 hours).
- Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

- Analysis: Plot the reporter signal as a function of AK112 concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed).

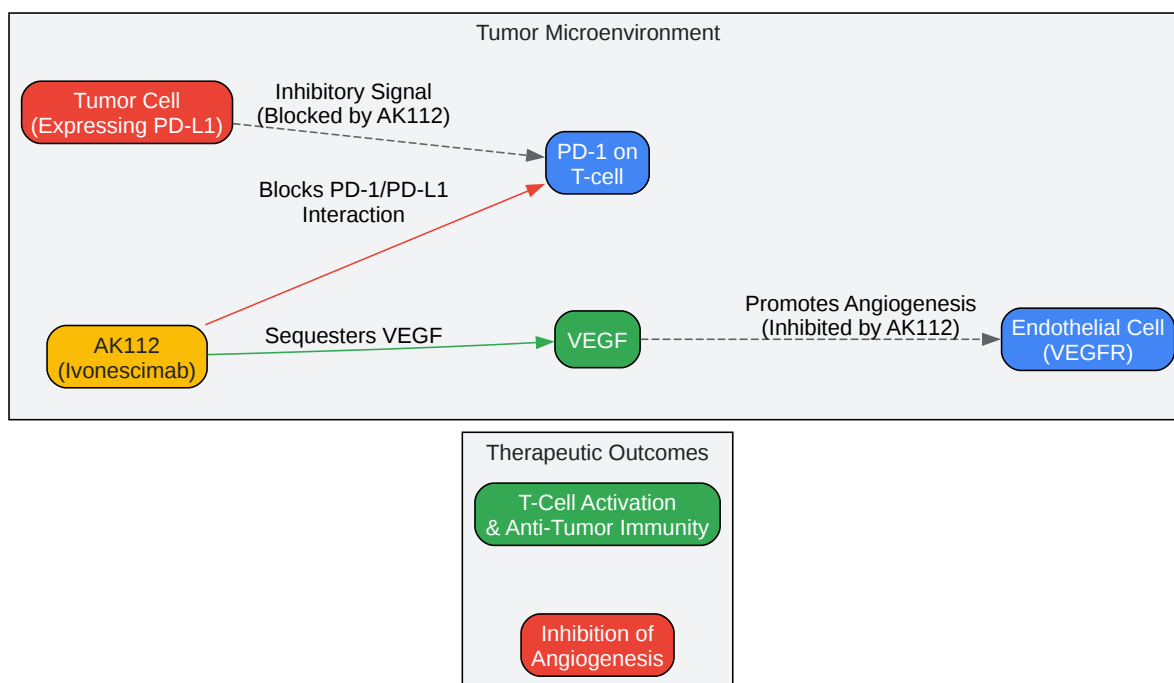
Protocol 2: VEGF Neutralization Assay (Endothelial Cell Proliferation Assay)

This assay assesses the ability of AK112 to inhibit VEGF-induced proliferation of endothelial cells.

Methodology:

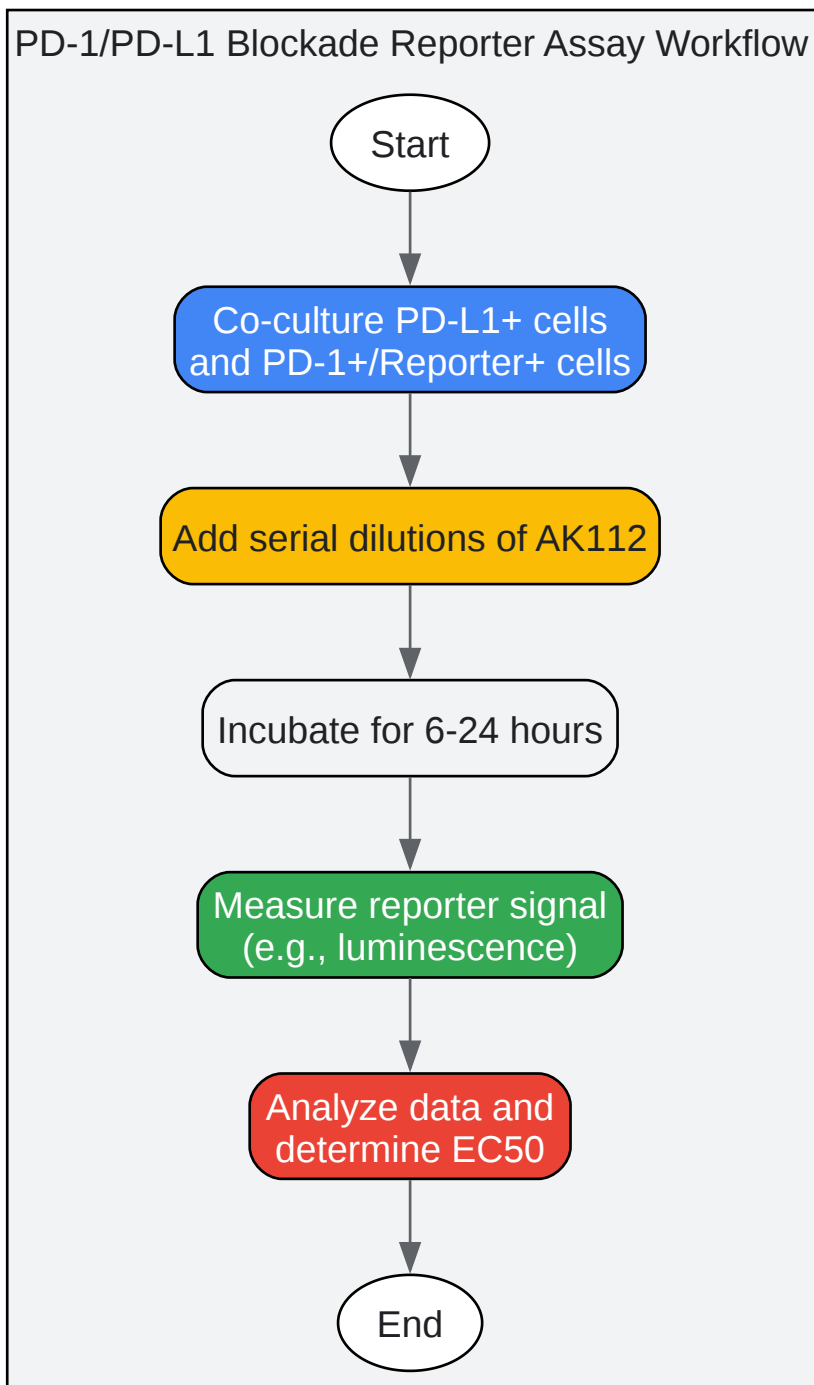
- Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere.
- Treatment: Pre-incubate serial dilutions of AK112 with a fixed, pro-proliferative concentration of recombinant human VEGF.
- Stimulation: Add the AK112/VEGF mixture to the HUVECs. Include controls such as cells with media alone, cells with VEGF alone, and cells with an isotype control antibody plus VEGF.
- Incubation: Incubate the cells for 48-72 hours to allow for proliferation.
- Detection: Quantify cell proliferation using a suitable method, such as a CCK-8 assay or by measuring DNA synthesis (e.g., BrdU incorporation).
- Analysis: Plot the proliferation signal against the AK112 concentration to determine the IC50 (the concentration at which 50% of VEGF-induced proliferation is inhibited).

Visualizations



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Caption: Dual mechanism of action of AK112 in the tumor microenvironment.



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